molecular formula C20H24F3N3O3 B4232896 N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate

N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate

Cat. No. B4232896
M. Wt: 411.4 g/mol
InChI Key: YKAQGHDQTDMAFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate, also known as MPPT, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPPT is a selective serotonin reuptake inhibitor (SSRI) that has been shown to have promising results in treating various psychiatric disorders, including depression and anxiety. In

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate involves its selective inhibition of serotonin reuptake. Serotonin is a neurotransmitter that plays a key role in regulating mood and emotions, and its dysregulation has been linked to various psychiatric disorders. By inhibiting serotonin reuptake, N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate increases the availability of serotonin in the synaptic cleft, leading to an overall increase in serotonin signaling. This, in turn, leads to an improvement in mood and a reduction in anxiety and depression symptoms.
Biochemical and physiological effects:
Studies have shown that N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate has a range of biochemical and physiological effects, including an increase in serotonin signaling, a reduction in anxiety and depression symptoms, and an improvement in cognitive function. N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate has also been shown to have a beneficial effect on sleep patterns, with some studies suggesting that it may improve the quality of sleep in patients with sleep disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate for lab experiments is its high selectivity for serotonin reuptake inhibition. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, one of the limitations of N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate is its potential for off-target effects, which may complicate the interpretation of experimental results. Additionally, N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate is a relatively complex molecule, which may make it difficult to synthesize and purify for some experiments.

Future Directions

There are several future directions for N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate research, including further exploration of its therapeutic potential in treating various psychiatric disorders, as well as its potential for use in other areas of medicine. Additionally, there is a need for more detailed studies on the mechanism of action of N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate, as well as its potential for off-target effects. Finally, there is a need for more efficient and cost-effective methods for synthesizing and purifying N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate, which would enable more widespread use of the compound in experimental research.

Scientific Research Applications

N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate has been extensively studied for its potential therapeutic applications in treating various psychiatric disorders, including depression and anxiety. Studies have shown that N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate is a potent inhibitor of serotonin reuptake, which plays a crucial role in regulating mood and emotions. N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate has also been shown to have anxiolytic and anti-depressant effects in animal models, making it a promising candidate for further clinical development.

properties

IUPAC Name

N-(2-methoxyphenyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O.C2HF3O2/c1-22-18-8-3-2-7-17(18)20-15-9-12-21(13-10-15)14-16-6-4-5-11-19-16;3-2(4,5)1(6)7/h2-8,11,15,20H,9-10,12-14H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAQGHDQTDMAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2CCN(CC2)CC3=CC=CC=N3.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate
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N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate
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N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate
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N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate

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